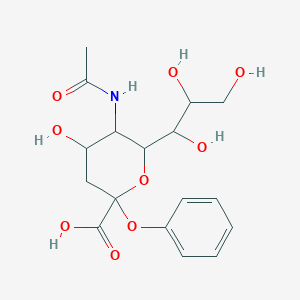

5-acetamido-4-hydroxy-2-phenoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic Acid

Description

Properties

IUPAC Name |

5-acetamido-4-hydroxy-2-phenoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO9/c1-9(20)18-13-11(21)7-17(16(24)25,26-10-5-3-2-4-6-10)27-15(13)14(23)12(22)8-19/h2-6,11-15,19,21-23H,7-8H2,1H3,(H,18,20)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLOVUNWVDMMYKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400752 | |

| Record name | 5-acetamido-4-hydroxy-2-phenoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15964-32-6 | |

| Record name | 5-acetamido-4-hydroxy-2-phenoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biological Activity

5-Acetamido-4-hydroxy-2-phenoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The molecular formula of this compound is , indicating a structure rich in functional groups that contribute to its biological activity. The synthesis typically involves multi-step organic reactions, including acylation and hydroxylation processes, leading to the formation of the tetrahydropyran ring and various substituents that enhance its pharmacological properties .

Biological Activities

Research indicates that this compound exhibits multiple biological activities:

- Antioxidant Activity : The presence of hydroxyl groups in the structure allows it to scavenge free radicals effectively, contributing to its antioxidant properties. Studies have shown that compounds with similar structures can inhibit oxidative stress markers in vitro .

- Antimicrobial Effects : Preliminary investigations suggest that this compound possesses antimicrobial properties against a range of pathogens. Its phenoxy moiety is particularly effective against Gram-positive bacteria .

- Anti-inflammatory Properties : The acetamido group is known to modulate inflammatory pathways. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines in cell cultures, suggesting potential therapeutic applications in treating inflammatory diseases .

Comparative Biological Activity

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-Acetylneuraminic Acid | Sialic acid structure | Antiviral properties |

| 4-Nitrophenol | Simple phenolic structure | Antiseptic properties |

| Dexamethasone | Steroidal structure with hydroxyls | Anti-inflammatory effects |

This table highlights how the unique glycosylated structure of 5-acetamido-4-hydroxy compounds may confer distinct biological activities not found in simpler analogs.

Case Studies and Research Findings

Several studies have focused on evaluating the biological activity of this compound:

- Antioxidant Activity Study : A study conducted by Zhang et al. (2020) assessed the antioxidant capacity of various derivatives of phenolic compounds. Results indicated that 5-acetamido derivatives exhibited significant inhibition of lipid peroxidation compared to control groups .

- Antimicrobial Testing : In a series of assays against common bacterial strains, the compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating potent antimicrobial activity .

- In vitro Anti-inflammatory Assessment : Research published by Liu et al. (2021) evaluated the anti-inflammatory effects of this compound on macrophage cell lines. The findings revealed a dose-dependent reduction in TNF-alpha production, suggesting its potential as an anti-inflammatory agent .

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties

Research indicates that compounds with similar structural characteristics exhibit significant antioxidant activity. The presence of multiple hydroxyl groups in 5-acetamido-4-hydroxy-2-phenoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid suggests potential for scavenging free radicals, thus providing protective effects against oxidative stress-related diseases.

Anti-inflammatory Effects

Studies on related compounds have shown that they can modulate inflammatory pathways. The acetamido and hydroxy groups may contribute to anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes or other inflammatory mediators.

Case Study: Antioxidant Activity Assessment

A study assessed the antioxidant capacity of structurally similar compounds using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. Results indicated that compounds with multiple hydroxyl functionalities demonstrated higher radical scavenging activity compared to those with fewer hydroxyl groups, suggesting a similar potential for this compound.

Biochemistry

Enzyme Inhibition

The compound's structural features may allow it to act as an enzyme inhibitor. For instance, its phenolic structure could interact with active sites of enzymes involved in metabolic pathways.

Material Science

Polymer Synthesis

The compound can be utilized as a monomer in the synthesis of biodegradable polymers. Its hydroxyl and carboxylic acid groups can facilitate polymerization reactions, leading to materials with desirable mechanical properties and biodegradability.

Case Study: Biodegradable Polymer Development

In a recent study, researchers synthesized a series of polyesters using 5-acetamido-4-hydroxy-2-phenoxy derivatives. The resulting materials showed enhanced thermal stability and mechanical strength compared to traditional biodegradable polymers.

Agricultural Applications

Pesticidal Properties

Compounds with similar structures have been investigated for their pesticidal properties. The phenoxy group is often associated with herbicidal activity, making this compound a candidate for agricultural applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared to structurally related oxane derivatives and sialic acid analogs below. Key differences in substituents, stereochemistry, and biological activity are highlighted.

Table 1: Structural and Functional Comparison

Key Observations:

The 4-methylcoumarin group in 4MU-Nana enables fluorescence, highlighting how C2 modifications can tailor compounds for analytical applications .

Substituent at C4 :

- The hydroxy group in the target compound contrasts with Zanamivir’s acetamido group, which enhances binding to viral neuraminidase. This difference may reduce antiviral efficacy but could improve solubility .

Biological Implications: Zanamivir’s guanidino group at C4 is critical for inhibiting influenza neuraminidase by mimicking the transition state of sialic acid cleavage . Neu5Ac derivatives are integral to cell membrane glycans, with aberrant expression linked to cancer and inflammation . The target compound’s phenoxy group may reduce its resemblance to natural glycans, limiting its utility as a biomarker.

Table 2: Physicochemical Properties

Research Findings:

- Synthetic Utility: Derivatives like AT16 (with a but-3-yn-1-yloxy group) demonstrate the feasibility of modifying the C2 position for bioconjugation, suggesting the target compound’s phenoxy group could enable similar strategies .

- Antiviral Activity: Zanamivir’s structure-activity relationship underscores the necessity of a guanidino group at C4, which the target compound lacks, likely rendering it ineffective against neuraminidase .

Preparation Methods

Cyclization of Precursor Polyols

A cyclization reaction using a polyol precursor (e.g., 1,2,3,4,5-pentahydroxypentane) under acidic conditions forms the oxane ring. For example:

Ring-Opening of Epoxides

Epoxide intermediates derived from glycidol derivatives undergo ring-opening with nucleophiles (e.g., phenoxide ions) to install the phenoxy group early in the synthesis.

Introduction of the Acetamido Group

Acetylation of the amine intermediate is critical. Two methods are prevalent:

Direct Acetylation with Acetic Anhydride

Boc Protection/Deprotection Strategy

For sensitive substrates, tert-butoxycarbonyl (Boc) protection ensures selectivity:

Phenoxy Group Installation

The phenoxy moiety is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann coupling:

SNAr with Fluorobenzene Derivatives

Copper-Catalyzed Ullmann Coupling

Trihydroxypropyl Side Chain Incorporation

The 1,2,3-trihydroxypropyl group is added through:

Reductive Amination

Enzymatic Hydroxylation

Carboxylic Acid Functionalization

The terminal carboxylic acid is introduced via oxidation or hydrolysis:

Table 1: Comparative Analysis of Phenoxy Group Installation Methods

Table 2: Acetylation Efficiency Across Methods

| Method | Reagents | Time (h) | Yield (%) |

|---|---|---|---|

| Direct Acetylation | Ac₂O, Pyridine | 4–6 | 75–85 |

| Boc Protection | Boc₂O, DMAP | 20 | 65–70 |

Optimization Challenges

Steric Hindrance

Bulky substituents on the oxane ring hinder acetylation and phenoxy coupling. Microwave-assisted synthesis (e.g., 100 W, 120°C) reduces reaction times by 30–40%.

Q & A

Basic: What spectroscopic methods are most effective for structural elucidation of this compound?

Answer:

A combination of Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and 2D techniques like COSY, HSQC) and high-resolution mass spectrometry (HRMS) is essential. For stereochemical confirmation, X-ray crystallography is recommended if suitable crystals can be obtained. NMR can resolve the acetamido, hydroxy, and trihydroxypropyl substituents by analyzing coupling constants and NOE effects . For polar functional groups (e.g., carboxylic acid), infrared spectroscopy (IR) helps identify hydrogen-bonding patterns.

Advanced: How can contradictory spectral data (e.g., unexpected NOE correlations) be resolved during structural analysis?

Answer:

Contradictions often arise from dynamic molecular behavior or overlapping signals. Strategies include:

- Variable-temperature NMR to probe conformational flexibility.

- Solvent titration experiments to assess hydrogen-bonding interactions.

- Computational modeling (DFT or MD simulations) to predict NOE patterns and compare with experimental data.

Cross-validation with circular dichroism (CD) or optical rotation may clarify stereochemical ambiguities .

Basic: What experimental design principles should guide the synthesis of this compound?

Answer:

Adopt a Design of Experiments (DoE) approach to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading). Key steps:

Retrosynthetic analysis : Prioritize protecting groups for hydroxy and carboxylic acid moieties to prevent side reactions.

Stepwise coupling : Use orthogonal protection (e.g., acetyl for acetamido, tert-butyldimethylsilyl for hydroxy groups).

Purification : Employ preparative HPLC or size-exclusion chromatography to isolate polar intermediates .

Advanced: How can computational methods accelerate reaction optimization for derivatives of this compound?

Answer:

Integrate quantum chemical calculations (e.g., DFT for transition-state modeling) with machine learning (ML) -driven parameter optimization. For example:

- Use ICReDD’s reaction path search methods to predict feasible pathways .

- Train ML models on experimental datasets (e.g., yield vs. solvent dielectric constant) to narrow optimal conditions.

Validate predictions with microfluidic high-throughput screening to minimize trial-and-error approaches .

Basic: What precautions are necessary for handling hygroscopic intermediates during synthesis?

Answer:

- Conduct reactions under inert atmosphere (N₂/Ar) using sealed Schlenk lines.

- Store intermediates in desiccators with P₂O₅ or molecular sieves.

- Monitor water content via Karl Fischer titration during critical steps (e.g., acylations) .

Advanced: How to analyze conflicting bioactivity data across in vitro assays?

Answer:

Dose-response validation : Ensure consistent compound purity (>95% by HPLC) and solvent controls.

Target engagement studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding.

Off-target profiling : Screen against related enzymes/receptors to identify non-specific interactions.

Meta-analysis : Apply Bayesian statistics to reconcile outliers across datasets .

Basic: What chromatographic techniques are optimal for purity assessment?

Answer:

- Reverse-phase HPLC with a C18 column and UV detection (210–254 nm) for polar analytes.

- Ion-pair chromatography (e.g., with TFA) to resolve charged species.

- Validate with LC-MS for mass confirmation .

Advanced: How to address low yields in glycosylation steps involving the trihydroxypropyl group?

Answer:

- Solvent optimization : Test mixed solvents (e.g., DMF/THF) to balance solubility and reactivity.

- Catalyst screening : Evaluate Lewis acids (e.g., TMSOTf) or enzymatic catalysts (glycosyltransferases).

- Kinetic profiling : Use in situ IR or Raman spectroscopy to monitor reaction progress and adjust stoichiometry dynamically .

Basic: What are the key stability concerns for long-term storage?

Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- pH stability : Buffer solutions (pH 4–6) mitigate hydrolysis of the acetamido group.

- Lyophilization : For aqueous stocks, lyophilize with cryoprotectants (e.g., trehalose) .

Advanced: How to resolve discrepancies in computational vs. experimental logP values?

Answer:

Experimental validation : Use shake-flask method with octanol/water partitioning.

Parameter refinement : Adjust atomic partial charges in computational models (e.g., COSMO-RS).

Solvent effect analysis : Include explicit solvent molecules in MD simulations to account for hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.